molecular formula C10H9BrFN3 B15091987 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Katalognummer: B15091987
Molekulargewicht: 270.10 g/mol
InChI-Schlüssel: USKCEISGNUDGBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzo[d][1,2,3]triazole core substituted with bromine, cyclobutyl, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[d][1,2,3]triazole core, followed by selective bromination, fluorination, and cyclobutylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-benzo[d][1,2,3]triazole: The parent compound without the bromine, cyclobutyl, and fluorine substitutions.

    4-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the cyclobutyl and fluorine groups.

    6-Fluoro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine and cyclobutyl groups.

Uniqueness

4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9BrFN3

Molekulargewicht

270.10 g/mol

IUPAC-Name

4-bromo-1-cyclobutyl-6-fluorobenzotriazole

InChI

InChI=1S/C10H9BrFN3/c11-8-4-6(12)5-9-10(8)13-14-15(9)7-2-1-3-7/h4-5,7H,1-3H2

InChI-Schlüssel

USKCEISGNUDGBM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C3=C(C(=CC(=C3)F)Br)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.